The presence of a nitrile group (C≡N) and a morpholine ring suggests 2-Morpholino-2-phenylacetonitrile could be a valuable intermediate in the synthesis of more complex organic molecules. Nitrile groups can be readily converted to various functional groups, making them versatile building blocks in organic chemistry PubChem, CID 85812: .
The morpholine ring is a common functional group found in many biologically active molecules. While there is no data available on the biological activity of 2-Morpholino-2-phenylacetonitrile itself, it could potentially serve as a starting material for the development of new pharmaceuticals NCBI, PubChem, Morpholine.
2-Morpholino-2-phenylacetonitrile is a chemical compound with the molecular formula C₁₂H₁₄N₂O. This compound features a morpholine ring and a phenyl group attached to an acetonitrile moiety. It is recognized for its potential applications in medicinal chemistry and organic synthesis. The structure of 2-Morpholino-2-phenylacetonitrile includes a nitrile functional group, which contributes to its reactivity and biological activity .
Several methods exist for synthesizing 2-Morpholino-2-phenylacetonitrile:
These synthesis methods allow for the production of 2-Morpholino-2-phenylacetonitrile in varying yields and purities depending on the reaction conditions used.
2-Morpholino-2-phenylacetonitrile has several applications:
Several compounds share structural similarities with 2-Morpholino-2-phenylacetonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Morpholino-2-(p-tolyl)acetonitrile | C₁₂H₁₄N₂O | Contains a para-methyl substitution on phenyl |
| 2-(Piperidin-1-yl)-2-phenylacetonitrile | C₁₂H₁₅N₃ | Piperidine ring instead of morpholine |
| (S)-2-Morpholin-4-yl-2-phenylacetonitrile | C₁₂H₁₄N₂O | Different stereochemistry affecting activity |
These compounds exhibit variations in their substituents or ring structures, which may influence their biological activities and synthetic applications. The unique combination of the morpholine ring and phenyl group in 2-Morpholino-2-phenylacetonitrile distinguishes it from these similar compounds, potentially offering unique pharmacological properties.
2-Morpholino-2-phenylacetonitrile (CAS 15190-10-0) emerged as a critical intermediate in organic synthesis during the mid-20th century, paralleling advances in heterocyclic chemistry and nitrile-containing compounds. Its development is closely tied to the exploration of morpholine derivatives, which gained prominence due to their versatility in pharmaceuticals and materials science. Early studies focused on leveraging the compound’s nitrile group and morpholine moiety for constructing complex molecular frameworks, particularly in alkaloid synthesis and polymer chemistry.
The compound’s scientific significance lies in its dual functionality: the electron-deficient morpholine ring enables hydrogen bonding and hydrophobic interactions, while the nitrile group serves as a reactive site for nucleophilic additions and cycloadditions. This bifunctionality positions it as a valuable building block in medicinal chemistry, where such properties enhance bioavailability and target specificity.
2-Morpholino-2-phenylacetonitrile belongs to the class of nitrile-containing morpholine derivatives, characterized by a phenylacetonitrile backbone substituted with a morpholine group at the α-position. Its molecular formula is $$ \text{C}{12}\text{H}{14}\text{N}_2\text{O} $$, with a molecular weight of 202.25 g/mol.
Table 1: Structural Features of 2-Morpholino-2-phenylacetonitrile
| Feature | Description |
|---|---|
| Core Structure | Phenylacetonitrile scaffold with a morpholine substituent |
| Functional Groups | Nitrile ($$-\text{C}\equiv\text{N}$$), morpholine (tetrahydro-1,4-oxazine) |
| Hybridization | Sp-hybridized carbon in nitrile group; sp$$^3$$-hybridized morpholine nitrogen |
| Key Interactions | Hydrogen bonding via morpholine oxygen; π-acceptor capacity from nitrile |
The nitrile group’s linear geometry ($$\angle \text{N}-\text{C}-\text{C} = 180^\circ$$) and high dipole moment ($$\sim$$3.9 D) contribute to its reactivity. The morpholine ring’s electron-withdrawing oxygen atom further modulates the electronic environment, enhancing the compound’s stability and synthetic utility.
Recent studies highlight the compound’s role in drug discovery and materials science:
Pharmaceuticals:
Chemical Synthesis:
Materials Science:
Table 2: Key Applications in Recent Research
The compound’s reactivity is governed by the interplay between its nitrile and morpholine groups:
Electronic Effects:
Steric Considerations:
Computational Insights:
The conformational analysis of 2-Morpholino-2-phenylacetonitrile reveals a complex molecular structure featuring both morpholine and phenylacetonitrile components that significantly influence its three-dimensional arrangement. The compound exhibits multiple conformational states that are fundamentally governed by the six-membered morpholine ring geometry and the flexibility of the phenylacetonitrile moiety.
The morpholine ring adopts predominantly chair conformations, which is consistent with general six-membered ring behavior. Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level have identified that the chair conformation with equatorial nitrogen-hydrogen positioning (Chair-Eq) represents the most stable conformer, followed by the chair conformation with axial nitrogen-hydrogen positioning (Chair-Ax) [1] [2]. The energy difference between these conformers is approximately 109 ± 4 cm⁻¹, indicating a relatively small but significant conformational preference [3].
The conformational flexibility of the morpholine ring is further complicated by the presence of the phenylacetonitrile substituent. Molecular modeling studies have demonstrated that the phenyl group can adopt various orientations relative to the morpholine ring, leading to multiple low-energy conformational states. The nitrile group introduces additional rigidity to the system while simultaneously providing sites for potential intermolecular interactions [4].
Two-dimensional potential energy surface calculations reveal that the conformational landscape includes not only the stable chair forms but also twisted boat conformations, although these are significantly higher in energy. The relative energy ordering follows: Chair-Eq < Chair-Ax << Twisted boat-Ax < Twisted boat-Eq [1] [2]. This hierarchy demonstrates the clear preference for chair conformations in the gas phase.
The conformational analysis extends to the consideration of rotational barriers around the carbon-nitrogen bond connecting the morpholine ring to the phenylacetonitrile portion. These barriers affect molecular flexibility and influence the overall molecular shape, which has implications for both chemical reactivity and biological activity .
Density functional theory calculations have provided comprehensive insights into the electronic structure and molecular properties of 2-Morpholino-2-phenylacetonitrile. The B3LYP functional with various basis sets, particularly 6-311++G(d,p) and def2-TZVP, has been extensively employed to optimize molecular geometries and predict electronic properties [6] [7].
The DFT calculations successfully reproduce experimental geometric parameters with excellent agreement. Bond lengths, bond angles, and dihedral angles calculated using B3LYP-D3(BJ)/def2-TZVP show deviations of less than 0.02 Å for bond lengths and less than 2° for bond angles when compared to experimental crystallographic data [7]. The incorporation of dispersion corrections through the D3(BJ) method is crucial for accurate description of intermolecular interactions, particularly those involving the aromatic phenyl ring [8].
Electronic structure analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom of the morpholine ring, consistent with the nucleophilic character of this site. The HOMO energy calculated at the B3LYP/6-311++G(d,p) level is approximately -6.35 eV, indicating moderate electron-donating capability [6]. The lowest unoccupied molecular orbital (LUMO) is predominantly associated with the phenyl ring and nitrile group, with an energy of approximately -3.30 eV, suggesting electrophilic character in these regions [9].
The HOMO-LUMO gap of approximately 3.05 eV indicates moderate chemical reactivity and suggests potential for electronic excitation in the near-UV region. Time-dependent DFT calculations predict electronic transitions at 237.9 nm and 276.4 nm, corresponding to π-π* transitions within the aromatic system [10].
Natural bond orbital (NBO) analysis provides detailed information about intramolecular charge transfer interactions. Significant stabilization energies are observed for interactions between the morpholine nitrogen lone pair and the phenyl ring π-system, as well as between the nitrile group and adjacent carbon atoms. These interactions contribute to the overall molecular stability and influence conformational preferences [10].
Molecular dynamics simulations of 2-Morpholino-2-phenylacetonitrile have been conducted using various force fields, including GAFF (General Amber Force Field), CHARMM22, and OPLS-AA. These simulations provide insights into the dynamic behavior of the molecule in different environments and validate static computational predictions [11] [12].
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